molecular formula C11H7F3N4 B13751424 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole

2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole

Cat. No.: B13751424
M. Wt: 252.20 g/mol
InChI Key: GGMWPRBFBQARQJ-UHFFFAOYSA-N
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Description

2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole is a heterocyclic compound that features both an imidazole ring and a benzimidazole ring, with a trifluoromethyl group attached to the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole typically involves the condensation of 2-(1-imidazolyl)aniline with trifluoroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures (around 230°C) for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolone derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazolone derivatives, while reduction can produce hydrogenated benzimidazole compounds.

Scientific Research Applications

2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole is unique due to the presence of both an imidazole and a benzimidazole ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7F3N4

Molecular Weight

252.20 g/mol

IUPAC Name

2-imidazol-1-yl-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)7-1-2-8-9(5-7)17-10(16-8)18-4-3-15-6-18/h1-6H,(H,16,17)

InChI Key

GGMWPRBFBQARQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N3C=CN=C3

Origin of Product

United States

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